5-[N-(3-methylbutyl)carbamoyl]-indole
CAS No.:
Cat. No.: VC13851710
Molecular Formula: C14H18N2O
Molecular Weight: 230.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18N2O |
|---|---|
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | N-(3-methylbutyl)-1H-indole-5-carboxamide |
| Standard InChI | InChI=1S/C14H18N2O/c1-10(2)5-7-16-14(17)12-3-4-13-11(9-12)6-8-15-13/h3-4,6,8-10,15H,5,7H2,1-2H3,(H,16,17) |
| Standard InChI Key | CBWKUPHDZCXAGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
Introduction
Chemical Identity and Structural Features
5-[N-(3-methylbutyl)carbamoyl]-indole is a synthetic indole derivative characterized by a carbamoyl group substituted at the fifth position of the indole nucleus, with a 3-methylbutyl side chain. Its molecular formula is C₁₄H₁₈N₂O, corresponding to a molecular weight of 230.31 g/mol. The compound’s structural uniqueness lies in the combination of the planar indole aromatic system and the flexible aliphatic side chain, which may influence its pharmacokinetic properties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O |
| Molecular Weight | 230.31 g/mol |
| IUPAC Name | N-(3-methylbutyl)-1H-indole-5-carboxamide |
| Canonical SMILES | CC(C)CCNC(=O)C1=CC2=C(C=C1)NC=C2 |
| InChI Key | CBWKUPHDZCXAGD-UHFFFAOYSA-N |
| PubChem CID | 9991466 |
The indole core contributes to π-π stacking interactions, while the carbamoyl group enhances hydrogen-bonding potential, critical for target binding . The 3-methylbutyl moiety introduces hydrophobicity, likely influencing membrane permeability and metabolic stability .
Synthesis and Optimization Strategies
The synthesis of 5-[N-(3-methylbutyl)carbamoyl]-indole typically involves coupling indole-5-carboxylic acid with 3-methylbutylamine via a carbodiimide-mediated reaction. Key steps include:
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Activation of Carboxylic Acid: Indole-5-carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
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Nucleophilic Attack: The activated intermediate reacts with 3-methylbutylamine in the presence of a base such as triethylamine (TEA) to facilitate deprotonation.
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Purification: Crude product is purified via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (typically 0–25°C) and stoichiometric ratios.
Table 2: Representative Synthetic Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane/DMF |
| Catalyst | EDC/TEA |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported) |
Recent advancements in flow chemistry and microwave-assisted synthesis have potential to enhance efficiency, though these methods remain unexplored for this specific compound . Patent literature discloses analogous indole derivatives synthesized under similar conditions, underscoring the robustness of this approach .
Analytical Characterization Techniques
Quality control and structural verification of 5-[N-(3-methylbutyl)carbamoyl]-indole rely on chromatographic and spectroscopic methods:
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Thin-Layer Chromatography (TLC): Used for reaction monitoring, with ethyl acetate/hexane (3:7) as a common mobile phase.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm ensure ≥95% purity.
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Mass Spectrometry (MS): Electrospray ionization (ESI) confirms the molecular ion peak at m/z 231.14 [M+H]⁺.
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.15 (s, 1H, indole NH), 7.45–6.90 (m, 4H, aromatic), and 3.40 (t, 2H, -CH₂-NH-).
Challenges and Future Directions
Current limitations include moderate potency and insufficient in vivo pharmacokinetic data. Structure-activity relationship (SAR) studies could optimize the 3-methylbutyl chain for improved target affinity. Hybridization with known pharmacophores (e.g., triazoles or fluorinated groups) may enhance bioactivity, as seen in patent-derived analogs .
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